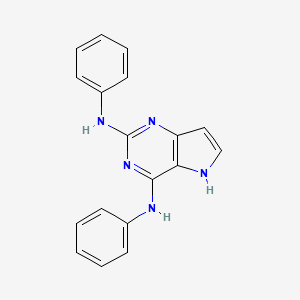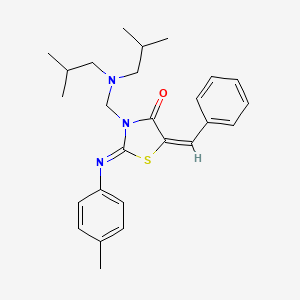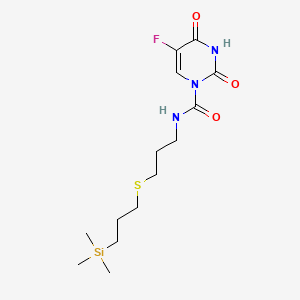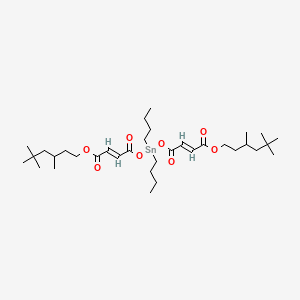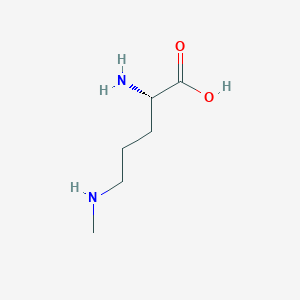
n-Methylornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylornithine is an amino acid with the chemical formula CH₃N(H)(CH₂)₃CH(NH₂)CO₂H. It is a white solid that occurs naturally, albeit rarely This compound is a derivative of ornithine, where a methyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Methylornithine can be synthesized through a multi-step pathway involving the conversion of arginine, a canonical amino acid, into this compound. This process involves a series of metalloenzymes that act on a precursor peptide synthesized by the ribosome . The metalloenzymes convert arginine into this compound in a step-wise fashion, resulting in the formation of the compound within enteropeptin .
Industrial Production Methods: The use of metalloenzymes and ribosomally synthesized peptide natural products (RiPPs) could be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methylornithine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and carboxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield this compound derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of simpler compounds.
Applications De Recherche Scientifique
N-Methylornithine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it plays a role in the biosynthesis of antimicrobial peptides, such as enteropeptins, which have narrow-spectrum activity against specific bacterial strains . In medicine, this compound is studied for its potential therapeutic applications, including its ability to inhibit the growth of certain bacteria . In industry, it may be used in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Methylornithine involves its incorporation into peptide sequences by metalloenzymes. These enzymes convert arginine into this compound, which is then incorporated into the peptide sequence of enteropeptins . The resulting peptides exhibit antimicrobial activity, inhibiting the growth of specific bacterial strains . The molecular targets and pathways involved in this process include the ribosome and various metalloenzymes that catalyze the conversion of arginine to this compound .
Comparaison Avec Des Composés Similaires
N-Methylornithine is unique compared to other similar compounds due to its specific role in the biosynthesis of antimicrobial peptides. Similar compounds include other amino acid derivatives such as N-Methylarginine and N-Methyllysine. These compounds also undergo enzymatic modifications and play roles in various biological processes. this compound is distinct in its incorporation into enteropeptins and its specific antimicrobial activity .
Propriétés
Numéro CAS |
3485-66-3 |
|---|---|
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(methylamino)pentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8-4-2-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1 |
Clé InChI |
HZVXTZMGAFEVFQ-YFKPBYRVSA-N |
SMILES isomérique |
CNCCC[C@@H](C(=O)O)N |
SMILES canonique |
CNCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


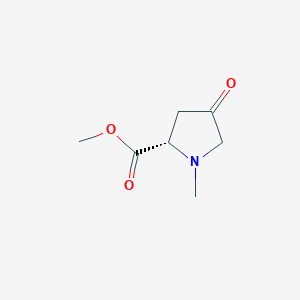
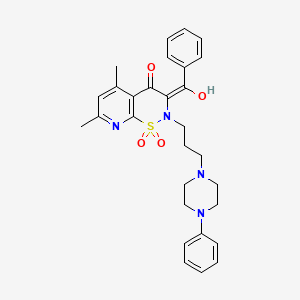
![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)
![[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12714878.png)
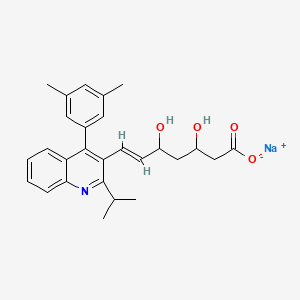
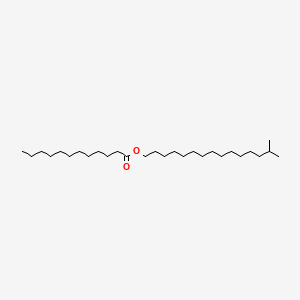
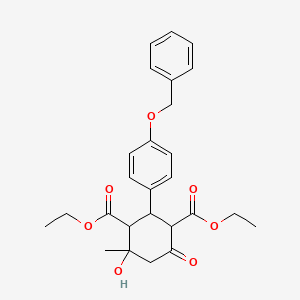

![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)

